molecular formula C4H6OS2 B141384 4-Methyl-1,3-dithiolan-2-one CAS No. 21548-49-2

4-Methyl-1,3-dithiolan-2-one

Cat. No. B141384
CAS RN: 21548-49-2
M. Wt: 134.2 g/mol
InChI Key: DSLRLRPNJIGHLW-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dithiolan-2-one is a chemical compound that is part of the 1,3-dithiolane family, which includes various derivatives with potential biological and chemical applications. The compound is related to other molecules such as 4-methylthio-1,2-dithiolane, which has been identified as a photosynthesis inhibitor in certain algae species . The 1,3-dithiolane ring system is a structural motif that appears in various synthetic targets due to its interesting chemical properties and potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-1,3-dithiolan-2-one has been explored in several studies. For instance, a method for synthesizing 2-methylthio-1,3-propanedithiol has been developed, which upon treatment with iodine or sulfur dichloride yields 4-methylthio-1,2-dithiolane . Additionally, the synthesis of stannylated-1,2-dithiolato compounds has been reported, which involves the reaction between organotin halides and dithiolato derivatives . These synthetic routes highlight the versatility of the 1,3-dithiolane ring system and its derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1,3-dithiolane derivatives has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate has been determined, revealing a monoclinic lattice with significant intra- and intermolecular interactions . Similarly, the crystal structures of other 1,3-dithiol-2-one derivatives have been studied, showing that the molecules align in a head-to-tail fashion along certain crystal axes .

Chemical Reactions Analysis

The 1,3-dithiolane ring system is known to participate in various chemical reactions. For instance, the anodic fluorination of a 1,3-dioxolan-2-one derivative has been successfully carried out, leading to the formation of a fluorinated product that can be further transformed into other valuable compounds . The reactivity of the 1,3-dithiolane ring allows for its involvement in electrophilic addition reactions, as demonstrated by the spontaneous reaction between mercaptopropenoic acid derivatives to yield a dithiolane dicarboxylic acid compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dithiolane derivatives are influenced by their molecular structure. The presence of substituents such as bromomethyl or dihydroxyphosphorylmethyl groups can affect the molecule's reactivity and intermolecular interactions . The dithiolene ligand, a related structure, is known for its ability to form stable complexes with various metals, which is useful in the field of coordination chemistry . The synthesis of 4-methylthio-1,2-dithiolane showcases the potential of these compounds to act as photosynthesis inhibitors, indicating their bioactive properties .

Scientific Research Applications

Conformational Analysis and Flexibility

  • Keskinen, Nikkilä, and Pihlaja (1973) conducted a study on 2-Alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans, revealing the flexibility of the dithiolan ring system. This study suggests potential applications in molecular dynamics and structural analysis (Keskinen, Nikkilä, & Pihlaja, 1973).

Synthesis of Specialized Compounds

  • Wang Ting-ting (2010) described the synthesis of 2-(3-Nitro-4-Methoxyformyl)-Aryl-1,3-Dithiolanes, highlighting applications in creating new compounds with specific properties, like sweet spice of grease and meat (Wang Ting-ting, 2010).

Applications in Chemical Modifications

Gas-Phase Conformations and Spectroscopy

  • A study by Vinh D. Van et al. (2018) on the gas-phase conformations of 2-methyl-1,3-dithiolane using microwave spectroscopy could have implications in understanding molecular structures and behavior in gaseous states (Vinh D. Van, Stahl, Schwell, & Nguyen, 2018).

properties

IUPAC Name

4-methyl-1,3-dithiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRLRPNJIGHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944155
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-dithiolan-2-one

CAS RN

21548-49-2
Record name Benzotriazole, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Barbero, I Degani, S Dughera, R Fochi… - Journal of the Chemical …, 1996 - pubs.rsc.org
1,3-Dithiolan-2-ones have been obtained by reaction of 1,3-dithiolane-2-thiones and epoxides in the presence of HBF4·Et2O. The reactions, carried out in anhydrous CH2CL2 at 0–5 C…
Number of citations: 12 pubs.rsc.org
Y Taguchi, M Yasumoto, I Shibuya… - Bulletin of the Chemical …, 1989 - journal.csj.jp
An equimolar reaction of 2-hexyloxirane with carbon disulfide in hexane was run in the presence of triethylamine under 800 MPa at 100 C for 20 h, and gave 63% of 4-hexyl-1,3-…
Number of citations: 48 www.journal.csj.jp
JL Yang, HL Wu, Y Li, XH Zhang… - Angewandte Chemie …, 2017 - Wiley Online Library
The preparation of perfectly alternating and regioslective copolymers derived from the copolymerization of carbonyl sulfide (COS) and epoxides by metal‐free Lewis pair catalysts …
Number of citations: 160 onlinelibrary.wiley.com
M Luo, XH Zhang, DJ Darensbourg - Catalysis Science & Technology, 2016 - pubs.rsc.org
Two guanidine bases were used as organocatalysts for the synthesis of cyclic monothiocarbonates via the coupling reaction of carbonyl sulfide (COS) and epoxides. The systems …
Number of citations: 21 pubs.rsc.org
CJ Zhang, TC Zhu, XH Cao, X Hong… - Journal of the American …, 2019 - ACS Publications
The synthesis of poly(thioether), a highly desired sulfur-containing polymer, is still a key challenge. Herein, we report a simple and facile approach to poly(thioether)s by closed-system …
Number of citations: 65 pubs.acs.org
J Yang, H Wang, L Hu, X Hong, X Zhang - Polymer Chemistry, 2019 - pubs.rsc.org
This work describes an organic double-site Lewis pair with exceedingly high activity for the copolymerization of carbonyl sulfide (COS) with propylene oxide (PO). Fully alternating poly(…
Number of citations: 15 pubs.rsc.org
JL Yang, XH Cao, CJ Zhang, HL Wu, XH Zhang - Molecules, 2018 - mdpi.com
A one-pot synthesis of block copolymer with regioregular poly(monothiocarbonate) block is described via metal-free catalysis. Lewis bases such as guanidine, quaternary onium salts, …
Number of citations: 16 www.mdpi.com
CJ Zhang, JL Yang, XH Cao… - … : From Synthesis to …, 2021 - Wiley Online Library
Carbonyl sulfide (COS) is an air pollutant that causes ozonosphere damage and acid rain. COS is also an ideal one‐carbon (C1) building block for synthesizing sulfur‐containing …
Number of citations: 2 onlinelibrary.wiley.com

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